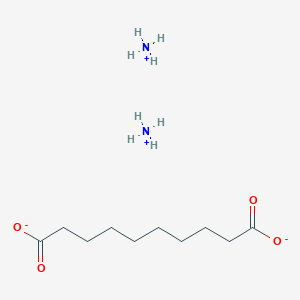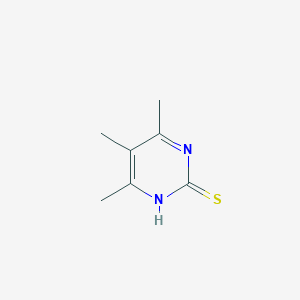![molecular formula C13H18N2 B095433 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine CAS No. 18409-72-8](/img/structure/B95433.png)
8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine derivatives are a class of compounds that have garnered interest due to their structural diversity and potential biological activities. These compounds are characterized by a bicyclic structure that includes a pyrrolidone ring fused to a perhydropyrimidine ring. The presence of a phenyl group at the 8a position is a common feature among these derivatives, which can influence their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of 8a-phenyloctahydropyrrolo[1,2-a]pyrimidine derivatives can be achieved through various methods. One approach involves a three-component domino reaction that includes a Knoevenagel condensation, Michael addition, and cyclization cascade. This method allows for the efficient creation of 6,8a-dihydropyrido[2,3-d]pyrimidine derivatives using sulfonyl acetonitrile, an aromatic aldehyde, and 6-aminouracil in the presence of triethylamine in refluxing ethanol .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through crystallographic studies. For instance, the crystal structure of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one reveals that molecules are weakly linked by intermolecular hydrogen bonds into chains. These chains are further connected by π-π stacking interactions to form a three-dimensional framework . Additionally, the crystal structures of homologous compounds with different aryl substituents have been analyzed, showing that the steric volume of the substituent significantly affects the crystal packing pattern .
Chemical Reactions Analysis
The reactivity of 8a-phenyloctahydropyrrolo[1,2-a]pyrimidine derivatives can be influenced by the substituents on the phenyl ring. For example, when primary amines are treated with related structures like 9-aryl-6-cyanopurines, nucleophilic attack followed by ring-opening and intramolecular cyclization can lead to the formation of dihydropyrimido[5,4-d]pyrimidines. These structures can further react to form more stable aromatic pyrimidines through tautomeric equilibration or Dimroth rearrangement .
Physical and Chemical Properties Analysis
Scientific Research Applications
Crystal Structure and Structural Features
8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine derivatives have been studied for their unique crystal structures and structural features. The crystal structure of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidine-6(2H)-one, for instance, is weakly linked by intermolecular hydrogen bonds into chains, which are further weakly linked by π-π stacking interactions to form a three-dimensional framework. This intricate structure can have significant implications for the material's properties and potential applications in various fields, including material science and pharmaceuticals (Linkova, Grinev, Krivoshchekova, & Yegorova, 2018).
Synthesis and Chemical Properties
The compound's synthesis pathways and chemical properties are crucial for its application in drug design and development. Studies have focused on the synthesis of N’-(anthracen-9(10H)-ylidene)-4-(4-hydrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide and other derivatives, highlighting the compound's role in creating small molecular targets for potential therapeutic candidates (Ajani, Owolabi, Jolayemi, Audu, & Ogunleye, 2019).
Biological Activities and Applications
8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine and its derivatives exhibit various biological activities, making them significant in medicinal chemistry. For instance, some studies have focused on synthesizing new thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents, revealing their remarkable activity toward fungi, bacteria, and inflammation (Tolba, El‐Dean, Ahmed, & Hassanien, 2018). Additionally, novel 4-aryl-pyrido[1,2-c]pyrimidines with dual SSRI and 5-HT(1A) activity have been synthesized, displaying potent ligands for both 5-HT(1A) and SERT (Herold, Chodkowski, Izbicki, Turło, Dawidowski, Kleps, Nowak, Stachowicz, Dybała, Siwek, Mazurek, Mazurek, & Pluciński, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8a-phenyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-6-12(7-3-1)13-8-4-10-15(13)11-5-9-14-13/h1-3,6-7,14H,4-5,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKGVDHHANMIQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(NCCCN2C1)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378039 |
Source


|
| Record name | 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine | |
CAS RN |
18409-72-8 |
Source


|
| Record name | 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)